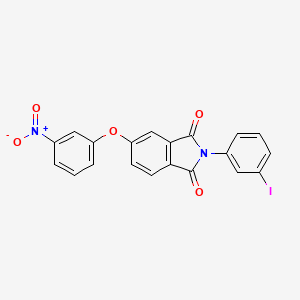![molecular formula C20H12BrClN2OS B11561259 2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chlorophenol](/img/structure/B11561259.png)
2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chlorophenol is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chlorophenol typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones. This reaction is often carried out in the presence of a catalyst such as piperidine in ethanol solvent . The reaction conditions may vary depending on the specific requirements, but common methods include:
Knoevenagel Condensation: This involves the reaction of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in the presence of a base catalyst.
Microwave Irradiation: This method accelerates the reaction process and improves yields by providing uniform heating.
One-Pot Multicomponent Reactions: These reactions combine multiple reactants in a single step, often using green chemistry principles.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high efficiency, reproducibility, and scalability .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, 2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chlorophenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
The compound has shown potential in biological applications, particularly as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial and cancer cell lines .
Medicine
In medicinal chemistry, benzothiazole derivatives are explored for their therapeutic potential. This compound, in particular, has been investigated for its anti-tubercular and anti-inflammatory properties .
Industry
Industrially, the compound is used in the development of new materials, including polymers and dyes. Its unique chemical properties make it suitable for various applications in materials science .
Mechanism of Action
The mechanism of action of 2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chlorophenol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it disrupts bacterial cell wall synthesis by inhibiting key enzymes . In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol
- 2-Methoxy-5-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol
- 1-Phenyl-N-(benzothiazol-2-yl)methanimine
Uniqueness
What sets 2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chlorophenol apart is its unique combination of bromine and chlorine substituents, which enhance its reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H12BrClN2OS |
|---|---|
Molecular Weight |
443.7 g/mol |
IUPAC Name |
2-[[4-(1,3-benzothiazol-2-yl)phenyl]iminomethyl]-6-bromo-4-chlorophenol |
InChI |
InChI=1S/C20H12BrClN2OS/c21-16-10-14(22)9-13(19(16)25)11-23-15-7-5-12(6-8-15)20-24-17-3-1-2-4-18(17)26-20/h1-11,25H |
InChI Key |
JLWRCZVLHITXIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)Cl)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-iodophenyl)methylidene]nonane-1-sulfonohydrazide](/img/structure/B11561177.png)
![2-{[2-(Adamantan-1-YL)-2-oxoethyl]sulfanyl}-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile](/img/structure/B11561185.png)
![N-[4-(acetylamino)phenyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11561188.png)
![N'-[(5-methyl-2-furyl)methylene]-3-nitrobenzohydrazide](/img/structure/B11561190.png)
![4-bromo-N-(4-{[(2E)-2-(3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11561192.png)
![(2E)-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide](/img/structure/B11561207.png)

![1-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]piperidine](/img/structure/B11561227.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide](/img/structure/B11561232.png)
![2-[(4-Iodophenyl)carbamoyl]-4-nitrobenzoic acid](/img/structure/B11561235.png)
![2-(4-butylphenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11561240.png)
![N-({N'-[(E)-{4-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11561244.png)
![N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11561251.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11561257.png)
